REACTION_SMILES
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[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:9]([c:10]2[c:11]([N+:17]([O-:18])=[O:19])[cH:12][cH:13][c:14]([Cl:16])[cH:15]2)=[O:20])[cH:6][cH:7]1.[Na+:27].[OH-:26].[OH2:21].[OH2:22].[Sn:23]([Cl:24])[Cl:25]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:9]([c:10]2[c:11]([NH2:17])[cH:12][cH:13][c:14]([Cl:16])[cH:15]2)=[O:20])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(Cl)cc1)c1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Nc1ccc(Cl)cc1C(=O)Nc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |